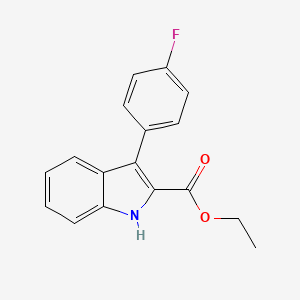

ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, reflecting its complex structural organization and functional group arrangement. The molecular formula C₁₇H₁₄FNO₂ indicates the presence of seventeen carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 283.30 grams per mole. This molecular composition places the compound within the category of medium-molecular-weight organic molecules suitable for pharmaceutical applications while maintaining favorable drug-like properties.

The nomenclature systematically describes the structural features, beginning with the ethyl ester functionality attached to the carboxylate group at position 2 of the indole ring system. The 3-(4-fluorophenyl) designation indicates that a phenyl ring bearing a fluorine substituent at the para position is attached to carbon 3 of the indole nucleus. The 1H-indole portion of the name specifies that the nitrogen atom in the pyrrole ring of the indole system bears a hydrogen atom, distinguishing it from N-substituted variants. Alternative systematic names found in chemical databases include 3-(4'-fluorophenyl)indole-2-carboxylic acid ethyl ester, which emphasizes the ester linkage between the carboxylic acid functionality and the ethyl group.

The compound is registered under the Chemical Abstracts Service number 93957-39-2, providing a unique identifier for database searches and regulatory documentation. The International Chemical Identifier key CUQXATKVGLSICQ-UHFFFAOYSA-N serves as a computer-readable representation of the molecular structure, enabling automated chemical information processing and structural comparison with related compounds. The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)F provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄FNO₂ |

| Molecular Weight | 283.30 g/mol |

| Chemical Abstracts Service Number | 93957-39-2 |

| International Chemical Identifier Key | CUQXATKVGLSICQ-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)F |

Atomic Connectivity and Stereochemical Features

The molecular architecture of this compound centers around the indole heterocycle, which consists of a benzene ring fused to a pyrrole ring in a bicyclic arrangement. The indole nucleus serves as the core scaffold, with the carboxylate ester functionality attached to carbon 2 and the 4-fluorophenyl group attached to carbon 3. This substitution pattern creates a highly conjugated system that extends from the indole π-electron system through the phenyl ring, contributing to the compound's electronic properties and potential biological activity.

The ethyl carboxylate group at position 2 adopts a planar configuration due to the sp² hybridization of the carbonyl carbon and the resonance stabilization between the carbonyl group and the indole ring system. The ethyl portion extends away from the indole plane, providing flexibility in molecular conformation and potential interactions with biological targets. The ester linkage exhibits characteristic bond lengths and angles consistent with other ethyl indole-2-carboxylate derivatives, with the carbonyl carbon-oxygen double bond measuring approximately 1.2 Angstroms and the single bond to the ethyl group measuring approximately 1.3 Angstroms.

The 4-fluorophenyl substituent at position 3 introduces significant steric and electronic effects that influence the overall molecular geometry. The phenyl ring is connected to the indole system through a single carbon-carbon bond, allowing for rotational freedom around this axis. Crystallographic studies of related bis-indole compounds containing 4-fluorophenyl substituents reveal that the phenyl ring typically adopts orientations that minimize steric clashes while maximizing favorable electronic interactions. The fluorine atom, positioned para to the carbon-carbon connecting bond, provides both steric bulk and strong electronegativity that affects the electron distribution throughout the phenyl ring system.

The stereochemical features of this compound are primarily determined by the planar nature of the indole ring system and the conformational flexibility of the substituent groups. While the compound does not contain asymmetric carbon centers, the overall molecular geometry can adopt different conformations depending on the rotational orientations of the ethyl carboxylate and 4-fluorophenyl groups relative to the indole plane. These conformational variations can significantly impact the compound's biological activity, as different orientations may present distinct binding surfaces for interaction with protein targets or other biological macromolecules.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound is fundamentally governed by the electronic properties of the indole ring system and the influence of the electron-withdrawing fluorophenyl and carboxylate substituents. Indole derivatives are known to exhibit various tautomeric forms, with the most common being the 1H-indole and 3H-indole tautomers, where the hydrogen atom can migrate between the nitrogen atom and position 3 of the ring system. However, in the case of this compound, the presence of the bulky 4-fluorophenyl group at position 3 significantly stabilizes the 1H-tautomer and prevents migration to the 3H-form due to steric hindrance.

The electron-withdrawing nature of both the carboxylate ester group and the 4-fluorophenyl substituent creates a significant impact on the tautomeric equilibrium by reducing the electron density on the indole ring system. This electronic deactivation enhances the stability of the 1H-tautomer, as the nitrogen atom retains its hydrogen and maintains the aromatic character of the indole system. Computational studies on similar indole-2-carboxylate derivatives suggest that the presence of electron-withdrawing groups at positions 2 and 3 creates an energetic preference for the 1H-form by approximately 15-20 kilojoules per mole compared to alternative tautomeric arrangements.

The carboxylate functionality itself can participate in tautomeric equilibria, particularly in the context of biological systems where pH variations can influence the protonation state of the ester group. While the ethyl ester form predominates under normal storage and handling conditions, hydrolysis to the corresponding carboxylic acid would introduce additional tautomeric possibilities involving proton migration between the carboxyl group and other basic sites within the molecule. The fluorine substituent on the phenyl ring further stabilizes the overall tautomeric distribution by providing additional electron withdrawal that locks the indole system in its most thermodynamically favorable configuration.

Research on dopachrome tautomerization mechanisms has revealed that indole-2-carboxylic acid derivatives can undergo complex tautomeric rearrangements involving proton migration from carbon positions to carboxylate groups. However, in the case of this compound, the ester protection of the carboxylic acid functionality and the steric bulk of the 3-substituent effectively prevent such rearrangements under normal conditions. This tautomeric stability contributes to the compound's potential utility as a synthetic intermediate and biological probe, as its structure remains consistent across various experimental conditions.

| Tautomeric Form | Relative Stability | Key Stabilizing Factors |

|---|---|---|

| 1H-Indole | Highest | Aromatic stabilization, steric protection at C3 |

| 3H-Indole | Significantly Lower | Steric clash with 4-fluorophenyl group |

| Carboxylate Tautomers | Context-Dependent | pH-dependent, ester protection |

Crystallographic Characterization and Unit Cell Parameters

While specific crystallographic data for this compound are not directly available in the current literature, extensive crystallographic studies of closely related compounds provide valuable insights into the expected solid-state behavior and molecular packing arrangements. Research on diethyl 3,3'-[(4-fluorophenyl)methylidene]bis(1H-indole-2-carboxylate) reveals that fluorophenyl-substituted indole-2-carboxylate esters typically crystallize in triclinic or monoclinic space groups with characteristic intermolecular hydrogen bonding patterns.

Crystallographic analysis of the related diethyl compound shows that the indole ring systems maintain excellent planarity with root mean square deviations typically less than 0.02 Angstroms. The 4-fluorophenyl rings in these structures consistently adopt orientations that are significantly twisted relative to the indole planes, with dihedral angles ranging from 77 to 83 degrees. This twisted conformation minimizes steric interactions while allowing for optimal crystal packing through a combination of hydrogen bonding and π-π stacking interactions. The carboxylate ester groups typically show inclination angles of 8 to 14 degrees relative to their respective indole ring systems, indicating a nearly coplanar arrangement that maximizes conjugation.

The crystal packing of fluorophenyl-substituted indole-2-carboxylates is dominated by N-H···O hydrogen bonds involving the indole nitrogen atoms and the carbonyl oxygen atoms of neighboring molecules. These hydrogen bonds typically form chains or dimeric structures with N···O distances ranging from 2.8 to 3.0 Angstroms and N-H···O angles approaching linearity. Additional stabilization comes from C-H···π interactions between the aromatic ring systems and weak C-H···F contacts involving the fluorine substituents. The fluorine atoms contribute to the overall crystal stability through their high electronegativity and ability to participate in weak halogen bonding interactions with neighboring molecules.

Unit cell parameters for related compounds in this structural class typically show monoclinic symmetry with space group P21/c, though triclinic arrangements in space group P-1 are also common. The cell dimensions generally fall within ranges of a = 9-12 Angstroms, b = 10-19 Angstroms, and c = 13-15 Angstroms, with β angles around 90-105 degrees for monoclinic systems. The calculated densities typically range from 1.3 to 1.4 grams per cubic centimeter, consistent with organic crystals containing fluorinated aromatic systems. These crystallographic parameters suggest that this compound would likely adopt similar packing arrangements and exhibit comparable solid-state stability.

| Structural Parameter | Expected Range | Reference Compounds |

|---|---|---|

| Indole Ring Planarity (RMS deviation) | < 0.02 Å | Related bis-indole derivatives |

| Phenyl-Indole Dihedral Angle | 75-85° | Fluorophenyl-substituted analogs |

| Carboxylate Inclination | 8-15° | Ethyl indole-2-carboxylates |

| N-H···O Hydrogen Bond Distance | 2.8-3.0 Å | Indole carboxylate crystals |

| Crystal Density | 1.3-1.4 g/cm³ | Fluorinated indole esters |

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-2-21-17(20)16-15(11-7-9-12(18)10-8-11)13-5-3-4-6-14(13)19-16/h3-10,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQXATKVGLSICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408648 | |

| Record name | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-39-2 | |

| Record name | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate typically follows a modular approach:

- Starting Material: Indole-2-carboxylic acid derivatives are commonly used as the core scaffold.

- Functionalization at C3: Introduction of the 4-fluorophenyl group at the 3-position is achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

- Esterification: The carboxylic acid group at C2 is converted into the ethyl ester to enhance stability and modulate solubility.

Preparation of Indole-2-carboxylate Core

A key step in the preparation is obtaining the indole-2-carboxylic acid or its ester derivative. According to Zhang et al. (2024), 3-bromoindole-2-carboxylic acid is used as an initial material, which undergoes esterification in the presence of concentrated sulfuric acid to yield the ethyl ester intermediate. This esterification step is crucial for protecting the acid functionality during subsequent reactions.

Introduction of the 4-Fluorophenyl Group at C3 Position

The 3-position substitution is typically achieved via the Buchwald–Hartwig amination or Suzuki-Miyaura cross-coupling, catalyzed by palladium acetate. In the synthesis route described by Zhang et al., substituted anilines or aryl groups, including 4-fluorophenyl, are introduced at C3 to yield compounds analogous to this compound.

The general reaction conditions for this step involve:

- Palladium acetate as the catalyst

- Suitable ligands to enhance catalytic activity

- Base such as sodium tert-butoxide or potassium carbonate

- Organic solvents like toluene or dioxane

- Elevated temperatures (typically 80–110°C)

Alternative Synthetic Routes

Another approach involves the Fischer indole synthesis, where 4-fluorophenylhydrazine reacts with a ketone or aldehyde precursor under acidic conditions to form the 3-(4-fluorophenyl)indole skeleton. Subsequent esterification at the 2-carboxylate position yields the target ethyl ester. This method is widely used for indole derivatives and can be adapted for fluorophenyl substitutions.

Purification and Yield Optimization

High-purity indole derivatives are often required. A patented method for preparing high-purity indole involves:

- Additive reaction of crude indole with sodium hydrogen sulfite to form 2-sodium sulfonate indoline intermediate

- Filtration and washing to remove impurities such as 3-methylindole

- Alkaline hydrolysis with sodium hydroxide or potassium hydroxide to regenerate high-purity indole

This method employs aqueous media and recyclable solvents, optimizing cost and yield, which can be adapted for the preparation of indole derivatives including this compound.

Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Esterification of Indole-2-carboxylic acid | Acid-catalyzed esterification | Concentrated H2SO4, ethanol | Room temp to reflux | Protects carboxyl group as ethyl ester |

| C3 Substitution with 4-fluorophenyl group | Buchwald–Hartwig cross-coupling | Pd(OAc)2, base (NaOtBu), ligand | 80–110°C, organic solvent | Introduces fluorophenyl at C3 |

| Alternative C3 substitution | Fischer indole synthesis | 4-fluorophenylhydrazine, ketone | Acidic medium, reflux | Cyclization to form indole ring |

| Purification of indole core | Sulfonation and hydrolysis | NaHSO3, NaOH/KOH | 20–30°C for sulfonation; reflux for hydrolysis | Removes impurities, enhances purity |

Research Findings and Optimization

- The Buchwald–Hartwig reaction at C3 with substituted anilines, including 4-fluorophenyl, has been shown to improve biological activity in related indole derivatives, indicating the efficiency of this method for functionalization.

- Esterification under acidic conditions is efficient and yields stable ethyl esters, which are crucial for downstream applications.

- The purification method involving sodium hydrogen sulfite addition and alkaline hydrolysis significantly improves the purity of the indole core, which is essential for reproducible synthesis and biological evaluation.

- Industrial scale-up benefits from continuous flow reactors and optimized catalytic systems to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The fluorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, as inhibitors of HIV-1 integrase. Research indicates that modifications to the indole structure can enhance binding affinity to the integrase active site, leading to improved antiviral efficacy. For instance, compounds derived from indole-2-carboxylic acid have shown significant inhibitory effects against integrase with IC50 values as low as 0.13 μM .

Anticancer Properties

Indole derivatives are recognized for their anticancer properties due to their ability to disrupt critical cellular processes. This compound has been investigated for its effects on cancer cell lines, demonstrating potential in inducing apoptosis and cell cycle arrest. Similar compounds have shown the ability to interfere with protein-protein interactions that are crucial for tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to exhibit activity against various bacterial strains, suggesting that this compound may serve as a lead compound in developing new antimicrobial agents.

Recent Research Findings

Recent publications have focused on optimizing the structure of indole derivatives to enhance their biological activities:

| Compound | Activity | IC50 Value |

|---|---|---|

| This compound | Integrase Inhibition | ~0.13 μM |

| Related Indole Derivatives | Anticancer Activity | Varies (up to 10 μM) |

| Indole Derivatives with Halogen Substituents | Enhanced Integrase Inhibition | Improved by up to 6.5-fold |

These findings underscore the significance of structural modifications in enhancing the pharmacological profiles of these compounds.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

A. Fluorine Position on the Indole Ring

- Ethyl 4-fluoro-1H-indole-2-carboxylate (CAS 348-32-3) and ethyl 6-fluoro-1H-indole-2-carboxylate (CAS 348-37-8) differ in the fluorine’s position on the indole core. The 4-fluoro derivative may exhibit altered π-stacking interactions in biological systems compared to the 6-fluoro analog due to electronic effects .

- Ethyl 5-fluoroindole-2-carboxylate () demonstrates that fluorine at the 5-position facilitates reactions with aminobenzophenones, yielding carboxamide derivatives with antiproliferative activity. This highlights the role of fluorine in modulating reactivity .

B. Substituents on the Phenyl Ring

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () replaces the ethyl ester with a carboxamide group and introduces a benzoylphenyl moiety. This modification increases molecular weight (MW = 359.12 g/mol) and alters solubility, as reflected in its higher melting point (249–250°C) compared to simpler esters .

- Ethyl 3-(2-(4-methylphenylsulfonamido)-1-phenylethyl)-1H-indole-2-carboxylate () incorporates a sulfonamido-phenethyl group, enhancing hydrogen-bonding capacity. Such derivatives are often explored for kinase inhibition .

C. Heterocycle Variations

- Ethyl 3-(4-fluorophenyl)-1-isopropylindazole-2-carboxylate () substitutes indole with indazole, a nitrogen-rich heterocycle. Indazole derivatives frequently exhibit improved metabolic stability and kinase selectivity due to additional hydrogen-bonding sites .

Electronic and Steric Considerations

- Ethyl 3-(4-fluorophenyl)-1-isopropylindazole-2-carboxylate () introduces steric bulk via the isopropyl group, which may hinder binding to off-target proteins, enhancing selectivity .

Biological Activity

Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by its unique structure, which includes a fluorinated phenyl group that enhances its pharmacological potential. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H14FNO2

- Molecular Weight : Approximately 283.30 g/mol

- Structural Features : The compound features an indole core fused with a carboxylate moiety and a para-fluorophenyl substituent, contributing to its biological activity.

Indole derivatives are known for their interaction with various biological targets, influencing several biochemical pathways. This compound exhibits the following mechanisms:

- Anticancer Activity : It has been reported to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Related studies indicate that indole derivatives can disrupt protein-protein interactions critical for tumor growth, particularly involving the c-Myc/Max complex.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with enzymes and receptors involved in inflammatory responses.

- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against HIV integrase, where structural modifications have enhanced inhibitory effects .

Biological Activities

The biological activities of this compound can be summarized as follows:

Research Findings and Case Studies

Recent studies have highlighted the promising nature of this compound in various applications:

-

Anticancer Studies :

- A study demonstrated that derivatives of indole, including this compound, showed significant cytotoxicity against multiple cancer cell lines (MCF-7, HepG2) with IC50 values ranging from sub-micromolar to low micromolar levels .

- Another investigation revealed that modifications at the C3 position of the indole core significantly enhanced anticancer activity, suggesting a structure-activity relationship that can be exploited for drug development .

-

Anti-inflammatory Mechanisms :

- Research indicates that compounds similar to this compound inhibit pro-inflammatory cytokines and enzymes involved in inflammation, highlighting their therapeutic potential in treating inflammatory diseases.

- Antiviral Potential :

Q & A

Q. What are the common synthetic routes for ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate?

The compound is typically synthesized via condensation reactions involving indole precursors and fluorophenyl-containing reagents. For example, analogs such as ethyl 5-fluoroindole-2-carboxylate are synthesized by coupling fluoro-substituted anilines with ethyl glyoxylate under acidic conditions, followed by cyclization . Modifications to substituent positions (e.g., 4-fluorophenyl vs. 5-fluoro) require tailored electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling to introduce the fluorophenyl group .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR : and NMR to confirm substituent positions and purity (e.g., distinguishing fluorophenyl protons from indole protons).

- X-ray crystallography : Determines bond angles (e.g., C–C–C angles ~110–114°) and packing motifs, as seen in structurally related compounds like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohexene carboxylate .

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm) and indole N–H vibrations (~3400 cm) .

Q. How can reaction conditions be optimized for higher yields?

- Temperature : Lower temperatures (0–5°C) reduce side reactions during fluorophenyl group introduction .

- Catalysts : Use palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps, with ligand optimization to enhance regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in cyclization steps .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding its reactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., frontier molecular orbitals) to explain regioselectivity in electrophilic substitutions. For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenylpyrrole carboxylate used DFT to map charge distribution, revealing electron-deficient indole carbons as reactive sites . Such models guide functionalization strategies for fluorophenyl-indole hybrids.

Q. How to resolve contradictions in crystallographic data between studies?

Discrepancies in bond lengths/angles (e.g., C–C vs. C–N distances) can arise from polymorphism or measurement errors. Strategies include:

- Multi-technique validation : Cross-validate X-ray data with neutron diffraction or solid-state NMR .

- DFT-geometry optimization : Compare experimental structures with computationally optimized geometries to identify outliers .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., trifluoromethyl ) or donating (e.g., methoxy ) groups to modulate electronic effects.

- Scaffold modification : Explore indole ring substitution (e.g., 5-fluoro vs. 6-fluoro) using halogenation protocols .

- Bioisosteres : Substitute the ethyl carboxylate with methyl or tert-butyl esters to assess steric effects .

Q. What are the challenges in analyzing its reaction mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.